molecular formula C23H18N6O3 B2894187 1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 510760-78-8

1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2894187
CAS RN: 510760-78-8
M. Wt: 426.436
InChI Key: VIAPNXCNGGTURL-UHFFFAOYSA-N
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Description

The molecule “1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” is a complex organic compound. It contains several functional groups and rings including a furan ring, a pyridine ring, and a dipyrido[1,2-a:2’,3’-d]pyrimidine ring .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the imino and carboxamide groups could make it reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antiprotozoal Agents

Compounds with structural elements similar to 1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide have been investigated for their antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases caused by these pathogens (Ismail et al., 2004).

DNA-binding Affinity

Another area of research focuses on compounds' ability to interact with DNA, which is crucial for developing new therapeutic agents targeting genetic material. For example, the compound 2,5-bis(4-guanylphenyl)furan, also known as furamidine, has been shown to bind tightly to DNA sequences, indicating the importance of furan-containing compounds in designing drugs with enhanced DNA-binding affinity (Laughton et al., 1995).

Amplifiers of Phleomycin

Furan-2-yl and pyridin-3-ylmethyl structures have been explored for their role as amplifiers of phleomycin against Escherichia coli, suggesting potential applications in enhancing antibiotic efficacy (Brown & Cowden, 1982). This research avenue could lead to the development of adjunct therapies that improve the performance of existing antibiotics.

Anticancer Activity

The structural motifs found in this compound have also been associated with anticancer activity. Novel hetero ring fused pyridine derivatives, including those related to the furo[2,3-b]pyridine core, have been synthesized and evaluated for their anticancer properties, revealing significant activity against various cancer cell lines (Santhosh Kumar et al., 2018).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, given its complex structure. It could be interesting to explore its potential biological activities .

properties

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3/c24-20-17(22(30)26-13-15-5-3-8-25-12-15)11-18-21(29(20)14-16-6-4-10-32-16)27-19-7-1-2-9-28(19)23(18)31/h1-12,24H,13-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAPNXCNGGTURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CN=CC=C5)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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